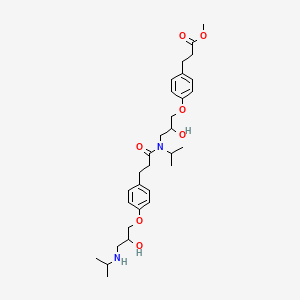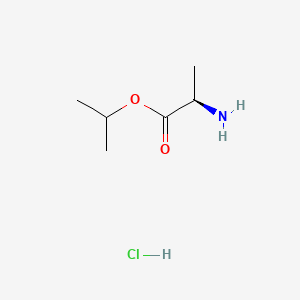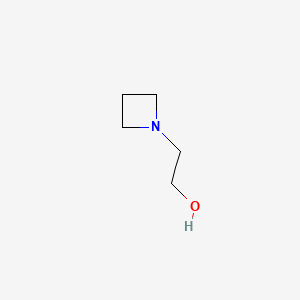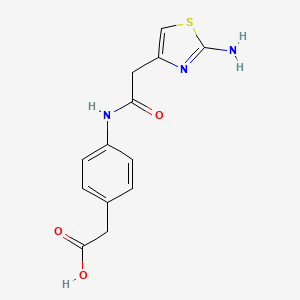
Esmolol-Dimer
Übersicht
Beschreibung
Esmolol dimer is a chemical compound with the molecular formula C31H46N2O7 and a molecular weight of 558.71 g/mol . It is an impurity of esmolol, a cardioselective beta-adrenergic blocker used primarily for the short-term control of ventricular rate and heart rate in various types of tachycardia . Esmolol dimer is often studied in the context of its formation and properties as a byproduct in the synthesis of esmolol.
Wissenschaftliche Forschungsanwendungen
Esmolol dimer has several scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis of esmolol and its impurities.
Biology: It is studied for its potential effects on biological systems, particularly in the context of its formation and properties as a byproduct.
Medicine: It is used in the development and testing of new beta-adrenergic blockers and related compounds.
Industry: It is used in the production of high-purity esmolol for pharmaceutical applications.
Wirkmechanismus
Target of Action
Esmolol Dimer primarily targets the beta-1 adrenergic receptors in the heart . These receptors play a crucial role in regulating the heart’s function, including the force and rate of heart contractions .
Mode of Action
Esmolol Dimer acts as a cardioselective beta-1 receptor blocker . It competes for receptor binding sites, blocking the agonistic effect of the sympathetic neurotransmitters . This interaction leads to a decrease in the force and rate of heart contractions . Esmolol Dimer prevents the action of two naturally occurring substances: epinephrine and norepinephrine .
Biochemical Pathways
Esmolol Dimer affects the beta-adrenergic signaling pathway . By blocking the beta-1 adrenergic receptors, it inhibits the action of epinephrine and norepinephrine, disrupting the normal signaling process . This disruption leads to a decrease in heart rate and force of contractions .
Pharmacokinetics
Esmolol, the monomer form, is known for its rapid onset and short duration of action . It is also known to be metabolized quickly, which contributes to its short duration of action .
Result of Action
The action of Esmolol Dimer results in decreased force and rate of heart contractions . This can lead to a state of diastolic ventricular arrest in certain conditions . It also has a significant negative inotropic effect, which is the decrease in the strength of muscular contractions .
Action Environment
The action, efficacy, and stability of Esmolol Dimer can be influenced by various environmental factors. It’s worth noting that the action of Esmolol, the monomer form, is often used in critical care environments such as during surgery or in the treatment of septic shock .
Biochemische Analyse
Biochemical Properties
Esmolol dimer, like Esmolol, is likely to interact with beta-1 adrenergic receptors in the heart . These receptors are proteins that respond to epinephrine and norepinephrine, two naturally occurring substances . By blocking these receptors, Esmolol dimer may decrease the force and rate of heart contractions .
Cellular Effects
Esmolol has been shown to have profound effects on cellular processes, particularly in cardiac cells . It can induce diastolic ventricular arrest, a state where the heart’s ventricles stop contracting . This effect is achieved through the inhibition of L-type Ca2+ channels and fast Na+ channels . It’s plausible that Esmolol dimer may have similar effects on cellular processes.
Molecular Mechanism
The molecular mechanism of Esmolol involves the inhibition of L-type Ca2+ channels and fast Na+ channels at millimolar concentrations . This leads to a pronounced negative inotropic effect, reducing the force of heart contractions . At higher concentrations, Esmolol can prevent action potential conduction, likely due to the inhibition of fast Na+ channels . Esmolol dimer may exert its effects through a similar mechanism.
Temporal Effects in Laboratory Settings
Esmolol has a very short half-life of about 9 minutes, which means its effects are rapidly attenuated following the end of an infusion . This property makes Esmolol, and potentially Esmolol dimer, useful in situations where rapid control of heart rate is needed .
Dosage Effects in Animal Models
It was found that Esmolol treatment prolonged survival, likely due to its immunomodulatory effect
Metabolic Pathways
Esmolol is rapidly metabolized by hydrolysis of the ester linkage, chiefly by the esterases in the cytosol of red blood cells . This rapid metabolism does not involve the liver or kidneys, making Esmolol suitable for patients with hepatic or renal impairment . The metabolic pathways of Esmolol dimer are yet to be studied.
Transport and Distribution
Esmolol is distributed throughout the body with an apparent volume of distribution of 3.43 L/kg It’s reasonable to assume that Esmolol dimer might have a similar distribution profile
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of esmolol dimer involves the reaction of esmolol with various reagents under specific conditions. One common method includes the use of lipase B from Candida antarctica to catalyze the transesterification of racemic chlorohydrin methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate . This reaction is carried out at temperatures ranging from 30 to 38°C over a period of 23 to 48 hours.
Industrial Production Methods: Industrial production of esmolol dimer is typically conducted in controlled environments to ensure the purity and yield of the compound. The process involves the use of high-quality reagents and catalysts, along with precise control of reaction conditions such as temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: Esmolol dimer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of esmolol dimer can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
methyl 3-[4-[2-hydroxy-3-[3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoyl-propan-2-ylamino]propoxy]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N2O7/c1-22(2)32-18-26(34)20-39-28-12-6-24(7-13-28)10-16-30(36)33(23(3)4)19-27(35)21-40-29-14-8-25(9-15-29)11-17-31(37)38-5/h6-9,12-15,22-23,26-27,32,34-35H,10-11,16-21H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMBZZIIOOLKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)N(CC(COC2=CC=C(C=C2)CCC(=O)OC)O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98903-89-0 | |
| Record name | Esmolol dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098903890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ESMOLOL DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813ZHJ4G3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the chemical structure of Esmolol dimer and how was it characterized?
A1: Esmolol dimer is a byproduct formed during Esmolol hydrochloride synthesis. Its structure was elucidated using spectroscopic techniques. The study employed ¹H NMR, IR, and Mass spectrometry to confirm its identity []. The systematic name provided in the research paper is Methyl 3-(4-(2-hydroxy-3-(3-(4-(2-hydroxy-3-(isopropylamino) propoxy) phenyl)-N-isopropyl propanamido) propoxy)phenyl)propanoate.
Q2: What analytical methods were used to detect Esmolol dimer?
A2: The researchers utilized gradient High-Performance Liquid Chromatography (HPLC) to detect and quantify Esmolol dimer alongside other impurities present in synthesized Esmolol hydrochloride []. The specific gradient conditions were not detailed in the provided abstract.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B571529.png)










